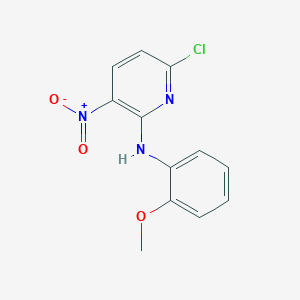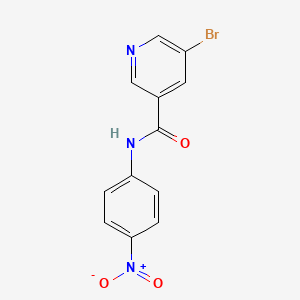
5-bromo-N-(4-nitrophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(4-nitrophenyl)nicotinamide, also known as BNPN, is a chemical compound that belongs to the class of nicotinamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the inhibition of NAD+-dependent deacetylases such as SIRT1 and SIRT2. These enzymes are involved in the regulation of various cellular processes, including gene expression, DNA repair, and metabolism. 5-bromo-N-(4-nitrophenyl)nicotinamide binds to the catalytic domain of these enzymes, preventing their activity and leading to the accumulation of acetylated proteins. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
Biochemical and Physiological Effects
5-bromo-N-(4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. 5-bromo-N-(4-nitrophenyl)nicotinamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. These effects are thought to be mediated through the inhibition of NAD+-dependent deacetylases and the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
実験室実験の利点と制限
5-bromo-N-(4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and high selectivity for NAD+-dependent deacetylases. However, 5-bromo-N-(4-nitrophenyl)nicotinamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for the use of 5-bromo-N-(4-nitrophenyl)nicotinamide in scientific research. One potential application is in the development of cancer therapies. 5-bromo-N-(4-nitrophenyl)nicotinamide has been shown to induce apoptosis in cancer cells and could be used as a potential chemotherapeutic agent. Another potential application is in the treatment of neurodegenerative diseases. 5-bromo-N-(4-nitrophenyl)nicotinamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases. Further research is needed to determine the potential clinical applications of 5-bromo-N-(4-nitrophenyl)nicotinamide in these areas. Additionally, the development of more soluble and stable derivatives of 5-bromo-N-(4-nitrophenyl)nicotinamide could expand its use in various assays.
合成法
The synthesis of 5-bromo-N-(4-nitrophenyl)nicotinamide involves the reaction between 5-bromo-2-chloronicotinic acid and 4-nitroaniline in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 5-bromo-N-(4-nitrophenyl)nicotinamide as a yellow solid. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
5-bromo-N-(4-nitrophenyl)nicotinamide has been widely used in scientific research as a tool for studying the function of nicotinamide derivatives in biological systems. It has been shown to have potential applications in cancer research, neurodegenerative diseases, and inflammation. 5-bromo-N-(4-nitrophenyl)nicotinamide has been reported to inhibit the activity of NAD+-dependent deacetylases, which are involved in the regulation of gene expression and cellular metabolism. This inhibition can lead to the alteration of cellular processes such as DNA repair, apoptosis, and autophagy.
特性
IUPAC Name |
5-bromo-N-(4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(4-2-10)16(18)19/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJJXWSDOQNYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

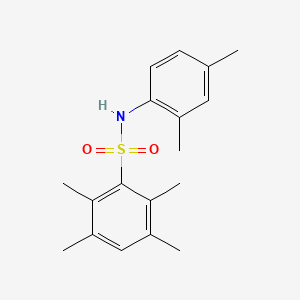
![[2-(benzylsulfonyl)-1-butyl-1H-imidazol-5-yl]methanol](/img/structure/B5168708.png)
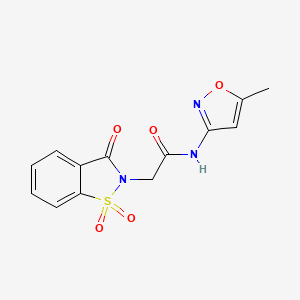
![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)
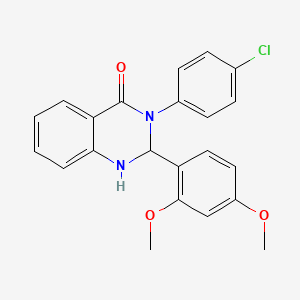
![2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B5168771.png)
![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)
![3-[(4-bromophenyl)amino]-1-(dimethylamino)-2,5-pyrrolidinedione](/img/structure/B5168785.png)
